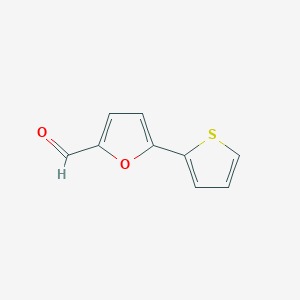

5-Thien-2-yl-2-furaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Analyse Chemischer Reaktionen

5-Thien-2-yl-2-furaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

5-Thien-2-yl-2-furaldehyde has been investigated for its potential as a therapeutic agent. Notably, it has been explored in the synthesis of antiviral compounds. For instance, derivatives such as 5-(5-bromothien-2-yl)-2'-deoxyuridine have shown significant antiviral activity against herpes simplex virus type 1 (HSV-1), demonstrating prompt healing of HSV-1 keratitis when administered as eye drops . This suggests that compounds derived from this compound could be valuable in developing new antiviral therapies.

Table 1: Antiviral Activity of 5-Thien-2-yl Derivatives

| Compound Name | Virus Targeted | Administration Method | Observed Effect |

|---|---|---|---|

| 5-(5-Bromothien-2-yl)-2'-deoxyuridine | HSV-1 | Eye drops | Prompt healing of keratitis |

Material Science Applications

In material science, this compound serves as a precursor for synthesizing various functional materials. It can be utilized in the preparation of phenolic-containing nanoparticles, which have shown promise in biomedical applications such as drug delivery and bioimaging. These nanoparticles leverage the unique properties of phenolic compounds to enhance stability and bioavailability .

Case Study: Phenolic Nanoparticles

Recent research highlights the versatility of phenolic-enabled nanotechnology (PEN) in creating nanoparticles that can be tailored for specific biomedical applications. The incorporation of this compound into these systems has been shown to improve their therapeutic efficacy by enhancing their interaction with biological targets .

Agricultural Chemistry Applications

The compound also finds applications in agricultural chemistry, particularly in the development of agrochemicals. Its derivatives can be synthesized to create new herbicides or fungicides with improved efficacy and reduced toxicity. Research indicates that compounds derived from this compound exhibit promising biological activity against various plant pathogens, making them suitable candidates for further development as crop protection agents .

Table 2: Biological Activity of 5-Thien-2-yl Derivatives Against Plant Pathogens

| Compound Name | Pathogen Targeted | Activity Observed |

|---|---|---|

| 5-Thien-2-yl derivative A | Fungal pathogen X | Inhibitory effect |

| 5-Thien-2-yl derivative B | Bacterial pathogen Y | Moderate efficacy |

Wirkmechanismus

The mechanism of action of 5-Thien-2-yl-2-furaldehyde involves its interaction with specific molecular targets and pathways . For instance, it has been identified as a potent anti-herpetic agent, interacting with highly purified HSV-1 thymidine kinase . The viral thymidine kinase acts as an activating enzyme, while thymidylate synthase serves as the target enzyme for the cytostatic action of the compound .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

5-Thien-2-yl-2-furaldehyde is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

- Molecular Formula : C9H6O2S

- Molecular Weight : 178.21 g/mol

- CAS Number : 32364-30-0

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Research indicates that derivatives of this compound demonstrate promising activity, making it a candidate for further exploration in therapeutic applications.

Table 1: Antimicrobial Activity of this compound Derivatives

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bactericidal | 15.625 - 62.5 μg/mL |

| Escherichia coli | Bactericidal | 125 μg/mL |

| Candida albicans | Antifungal | 62.5 μg/mL |

These results suggest that the compound has a broad spectrum of activity, particularly against Gram-positive bacteria and some fungi, indicating its potential as an antimicrobial agent .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G1/S phase transition, thereby inhibiting cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been associated with the compound's ability to induce oxidative stress in cancer cells, contributing to its cytotoxic effects .

Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound derivatives against methicillin-resistant Staphylococcus aureus (MRSA) demonstrated significant bactericidal activity with MIC values ranging from 15.625 to 62.5 μg/mL. This study highlights the potential for developing new treatments for antibiotic-resistant infections .

Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

Eigenschaften

IUPAC Name |

5-thiophen-2-ylfuran-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2S/c10-6-7-3-4-8(11-7)9-2-1-5-12-9/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBGORCZLXISGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(O2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408285 |

Source

|

| Record name | 5-thien-2-yl-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32364-30-0 |

Source

|

| Record name | 5-thien-2-yl-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.